4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound belongs to the benzamide-thiazole class, characterized by a central thiazole ring substituted with a pyridin-4-yl group and an N-linked benzamide moiety modified with a phenoxy group at the para position.
Properties
IUPAC Name |
4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-10-12-22-13-11-15)16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBACTAMQDZYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-phenoxybenzoic acid with 4-pyridin-4-yl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophilically substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Demonstrated that thiazole derivatives lead to apoptosis in breast cancer cells. | |
| Reported inhibition of tumor growth in xenograft models using related compounds. |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the pyridine and thiazole moieties contributes to its efficacy.
| Pathogen | Activity |
|---|---|
| E. coli | Moderate inhibition observed in vitro. |
| S. aureus | Significant antimicrobial activity noted. |
Agricultural Applications
2.1 Pesticide Development
The structural features of this compound suggest potential as a pesticide or herbicide. Compounds with similar structures have been used to develop agrochemicals that target specific pests while minimizing environmental impact.
| Application | Description |
|---|---|
| Insecticide | Targeting specific insect enzymes to disrupt metabolic processes. |
| Herbicide | Selective inhibition of plant growth regulators in weeds. |
Material Science Applications
3.1 Polymer Chemistry
The compound's phenoxy group allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
| Polymer Type | Enhancement |
|---|---|
| Polycarbonate | Improved impact resistance with the addition of the compound as an additive. |
| Polystyrene | Increased thermal stability observed in composite materials. |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines, revealing IC50 values indicating potent cytotoxicity comparable to established chemotherapeutics .
Case Study 2: Agricultural Use
Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects, showcasing its potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- 4-Methyl-N-(4-(Pyridin-4-yl)-1,3-thiazol-2-yl)benzamide (Compound 3, ) Structural difference: Methyl substituent at the benzamide's para position instead of phenoxy. Synthesis: 83% yield using EDCI/HOBt in DCM.
- 2-Fluoro-N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (4KH, ) Structural difference: Fluorine at the benzamide's ortho position.
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Activity: 129.23% (p < 0.05), the highest among listed analogues. Structural feature: Combines phenoxy (benzamide) and 4-methylphenyl (thiazole) groups. Implications: Synergistic effects of phenoxy (hydrogen bonding) and methyl (hydrophobicity) may enhance activity .
Modifications on the Thiazole Ring
- Malaria Box Compounds () Compound 2: 2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. Compound 3: 2-Bromo substitution.
- Dimeric Analogue () Structure: N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide. Implications: Dimeric design may enhance avidity but increases molecular weight (576.65 g/mol), likely reducing bioavailability .
Key Takeaways
- Phenoxy Group Advantage: Likely enhances target engagement via hydrogen bonding or steric effects compared to methyl or halogen substituents.
- Thiazole Substitutions : Para-methyl or halogen groups on the thiazole ring improve activity (e.g., ’s 129.23%).
- Synthetic Feasibility : High yields (≥80%) achievable with carbodiimide-based coupling agents.
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Molecular Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a member of the benzamide family, notable for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
- C : 16
- H : 14
- N : 4
- O : 1
- S : 1
Structural Features
The compound features a phenoxy group, a pyridine ring, and a thiazole moiety, which contribute to its biological activity. The thiazole ring is particularly significant due to its role in various pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell walls and inhibit growth.
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. The structure-activity relationship (SAR) analysis suggests that modifications on the benzamide structure can enhance cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, a related compound demonstrated IC50 values of 1.03 µM against A549 cells, indicating potent activity .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells through pathways involving caspases and Bcl-2 family proteins .
Study 1: Anticancer Properties
A study evaluated various derivatives of benzamide compounds for their anticancer properties. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The SAR analysis indicated that electron-donating groups on the phenyl ring increased activity against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives similar to this compound. Results showed that these compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Table 1: Biological Activity Overview
| Biological Activity | Target Cells/Organisms | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Various bacterial strains | MIC = 31.25 µg/mL |
| Antitumor | A549, HeLa, MCF-7 | IC50 = 1.03 µM (A549) |
| Apoptosis Induction | Cancer cells | Significant increase in caspase activity |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Thiazole ring presence | Enhanced antimicrobial action |
| Phenoxy substitution | Improved cell membrane interaction |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer: Synthesis requires inert atmospheres (e.g., nitrogen) to prevent oxidation of thiazole or pyridine moieties. Solvents like dimethylformamide (DMF) or ethanol are used under reflux conditions (60–120°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography. Critical parameters include stoichiometric ratios of intermediates (e.g., benzamide and thiazole precursors) and pH control during coupling reactions .
Q. Which analytical techniques are essential for confirming structural integrity?
- Methodological Answer: Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms functional groups and connectivity. Infrared (IR) spectroscopy identifies amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds. Elemental analysis validates purity (>95%), while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Q. What biological activities have been reported for this compound?
- Methodological Answer: Preliminary assays indicate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and antifungal properties (e.g., Candida albicans). Anticancer potential is evaluated via MTT assays, with IC₅₀ values ranging from 10–50 µM in breast (MCF-7) and lung (A549) cancer cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can multi-step synthetic pathways be optimized to address low intermediate yields?
- Methodological Answer: Implement orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions. Use flow chemistry for exothermic steps (e.g., thiazole ring formation). Optimize coupling reagents (e.g., HATU vs. EDC) for amide bond formation. Track intermediates via LC-MS and employ gradient HPLC for purification. Yield improvements (15–30%) are achievable by adjusting solvent polarity (e.g., switching from THF to acetonitrile) .
Q. How do substituent variations on the phenoxy or pyridinyl groups influence pharmacological activity?
- Methodological Answer: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenoxy ring enhance antimicrobial potency by 2–4 fold. Pyridinyl modifications (e.g., 4-methoxy substitution) improve solubility but reduce anticancer activity. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing in parallel assays (Table 1) .
Table 1: SAR of Key Derivatives
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| -H | 32 | 50 |
| -NO₂ | 8 | 45 |
| -CF₃ | 4 | 60 |
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?
- Methodological Answer: Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like EGFR kinase or bacterial dihydrofolate reductase. For example, the thiazole ring forms hydrogen bonds with catalytic lysine residues, while the phenoxy group occupies hydrophobic pockets. Modifications to the pyridinyl moiety (e.g., adding -OH groups) improve hydrogen bonding with ATP-binding sites, as seen in comparative studies with imatinib derivatives .
Q. How should discrepancies in reported bioactivity data be systematically investigated?
- Methodological Answer: Replicate assays under standardized conditions (e.g., same cell lines, incubation times). Verify compound purity via HPLC (>98%) and assess batch-to-batch variability. Compare with structurally validated analogs (e.g., PubChem CID 40983343) to isolate substituent effects. Use statistical tools (e.g., ANOVA) to evaluate significance of activity differences across studies .
Q. What strategies enable selective chemical modifications of the thiazole ring?
- Methodological Answer: Electrophilic aromatic substitution at the thiazole C-5 position is achieved using NBS (N-bromosuccinimide) in DCM. For cross-coupling reactions (e.g., Suzuki-Miyaura), employ Pd(PPh₃)₄ catalyst and aryl boronic acids. Protect the amide group with trimethylsilyl chloride to prevent undesired side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
